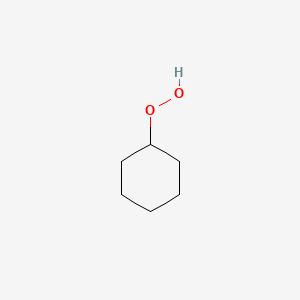
Cyclohexyl hydroperoxide
Cat. No. B3057097
Key on ui cas rn:
766-07-4
M. Wt: 116.16 g/mol
InChI Key: FGGJBCRKSVGDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03987115
Procedure details


A run was carried out in exactly the same manner as Run 10, except that the tertiary alcohol was cumenol and the tertiary hydroperoxide was cumene hydroperoxide. The mole ratio of cumenol to cyclohexane was 0.329:1 and the mole ratio of cumene hydroperoxide to cyclohexane was 0.086:1. A cyclohexyl hydroperoxide yield of 56 mole percent, a cyclohexanol yield of 20 mole percent, a cyclohexanone yield of 11 mole percent and a residue of 13 mole percent was obtained at a conversion level of 8.1 mole percent and a percent conversion rate of 5.8 percent per hour. This run demonstrates that other tertiary alcohols and hydroperoxides are effective in the process of this invention.

[Compound]
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two








Identifiers


|
REACTION_CXSMILES
|
[C:1]1(C(C)C)[C:2]([OH:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[O-:11]O.[O-]O.C1(C(C)C)C=CC=CC=1>C1CCCCC1>[CH:2]1([O:7][OH:11])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1.[CH:2]1([OH:7])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1.[C:2]1(=[O:7])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Step Two
[Compound]
|
Name
|
tertiary alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)O)C(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)O)C(C)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]O.C1(=CC=CC=C1)C(C)C
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)OO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
